molecular formula C14H12O3 B6395919 3-Hydroxy-4-(3-methylphenyl)benzoic acid CAS No. 1261908-98-8

3-Hydroxy-4-(3-methylphenyl)benzoic acid

Cat. No.: B6395919
CAS No.: 1261908-98-8
M. Wt: 228.24 g/mol
InChI Key: LFLXKZYCNHKGMS-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(3-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the 3-position and a 3-methylphenyl substituent at the 4-position of the aromatic ring. Notably, 3-Hydroxy-4-(3-methylphenyl)benzoic acid has been isolated from the metabolome of the mangrove endophytic fungus Gx-4b, suggesting a natural origin and possible bioactivity . Its structural complexity, combining a polar hydroxyl group with a lipophilic 3-methylphenyl moiety, may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

3-hydroxy-4-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLXKZYCNHKGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688602
Record name 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-98-8
Record name 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation is a classical method for introducing aryl or alkyl groups onto aromatic rings. For 3-hydroxy-4-(3-methylphenyl)benzoic acid, this approach involves electrophilic substitution at the para position of 3-hydroxybenzoic acid.

Procedure :

  • Protection of the carboxylic acid : The carboxylic acid group is protected as a methyl ester to prevent undesired side reactions. This is achieved by refluxing 3-hydroxybenzoic acid with methanol in the presence of concentrated sulfuric acid.

  • Friedel-Crafts alkylation : The methyl ester derivative is reacted with 3-methylbenzyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane at 0–5°C. The AlCl₃ acts as a Lewis acid to generate the electrophilic 3-methylbenzyl carbocation, which attacks the electron-rich para position of the 3-hydroxybenzoic acid methyl ester.

  • Deprotection : The methyl ester is hydrolyzed to the free carboxylic acid using aqueous potassium hydroxide (KOH) in methanol, followed by acidification with hydrochloric acid (HCl).

Challenges :

  • Regioselectivity: Competing ortho/para directing effects of the hydroxyl and ester groups may lead to isomer formation.

  • Purification: Column chromatography or recrystallization from methanol/water is required to isolate the desired product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling offers a modern, transition-metal-catalyzed route to introduce the 3-methylphenyl group with high precision.

Procedure :

  • Halogenation : 4-Bromo-3-hydroxybenzoic acid is prepared by brominating 3-hydroxybenzoic acid using N-bromosuccinimide (NBS) in acetic acid.

  • Ester protection : The carboxylic acid is converted to its methyl ester using methanol and sulfuric acid.

  • Coupling reaction : The brominated ester is reacted with 3-methylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base (e.g., Na₂CO₃) in a mixture of toluene and water at 80°C.

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using KOH in methanol.

Advantages :

  • High regioselectivity and yield (>85% in optimized conditions).

  • Minimal isomer formation compared to Friedel-Crafts.

Ester Protection and Direct Arylation

This method leverages ester protection to facilitate direct C–H arylation, avoiding pre-halogenation steps.

Procedure :

  • Esterification : 3-Hydroxybenzoic acid is esterified with methanol.

  • Direct arylation : The ester undergoes palladium-catalyzed coupling with 3-methyliodobenzene in the presence of pivalic acid and silver carbonate (Ag₂CO₃) in dimethylacetamide (DMA) at 120°C.

  • Deprotection : Hydrolysis with KOH yields the final product.

Key Data :

StepConditionsYield (%)
EsterificationMeOH, H₂SO₄, reflux98
Direct arylationPd(OAc)₂, Ag₂CO₃, DMA, 120°C75
HydrolysisKOH, MeOH, 80°C95

Optimization and Industrial Scaling

Solvent and Catalyst Selection

  • Friedel-Crafts : Dichloromethane minimizes side reactions compared to toluene.

  • Suzuki coupling : A toluene-water biphasic system enhances catalyst recycling.

Green Chemistry Considerations

  • Replacement of AlCl₃ with ionic liquids reduces waste in Friedel-Crafts reactions.

  • Continuous flow reactors improve scalability and safety in ester hydrolysis steps.

Analytical Characterization

HPLC Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed to assess purity. The target compound typically elutes at a retention time (RT) of 7.05–7.15 min, with no detectable positional isomers.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.94 (s, 1H, COOH), 7.45–7.25 (m, 4H, aromatic), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (O–H) .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-(3-methylphenyl)benzaldehyde or 3-hydroxy-4-(3-methylphenyl)benzoquinone.

    Reduction: Formation of 3-hydroxy-4-(3-methylphenyl)benzyl alcohol.

    Substitution: Formation of 3-hydroxy-4-(3-methylphenyl)benzyl halides.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Research indicates that compounds similar to 3-hydroxy-4-(3-methylphenyl)benzoic acid exhibit significant anti-inflammatory effects. These compounds can serve as alternatives to traditional steroidal anti-inflammatory drugs, which often come with undesirable side effects. For instance, a patent describes the synthesis of substituted benzoic acids that demonstrate efficacy in treating inflammatory diseases such as rheumatoid arthritis and gout, showcasing their potential as non-steroidal anti-inflammatory agents (NSAIDs) .

Anticancer Activity
Studies have shown that certain derivatives of benzoic acid exhibit antiproliferative activity against cancer cell lines. For example, modifications to the structure of related compounds have resulted in derivatives that inhibit histone deacetylases (HDACs), leading to potential anticancer properties. A series of synthesized compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests that 3-hydroxy-4-(3-methylphenyl)benzoic acid may also possess similar anticancer capabilities.

Biochemical Applications

Metabolism Studies
As a metabolite, 3-hydroxy-4-(3-methylphenyl)benzoic acid plays a role in human serum and has been studied for its metabolic pathways. Understanding its metabolism can provide insights into its biological effects and therapeutic potentials .

Enzyme Interactions
Research has indicated that related compounds interact with cytochrome P450 enzymes, suggesting that 3-hydroxy-4-(3-methylphenyl)benzoic acid might influence drug metabolism and efficacy through these interactions . Such studies are crucial for understanding the pharmacokinetics of drugs involving this compound.

Material Science Applications

Polymer Chemistry
The compound has potential applications in the synthesis of polymers and materials science. Its hydroxyl and carboxylic acid functional groups can be utilized in the formation of polyesters or other polymeric materials, which are valuable in various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalsAnti-inflammatory agentsEffective against rheumatoid arthritis and gout
Anticancer activityLower IC50 than doxorubicin in cell lines
BiochemistryMetabolic roleIdentified as a serum metabolite
Enzyme interactionsInfluences drug metabolism via cytochrome P450
Material ScienceSynthesis of polymersUseful for creating polyesters

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models, compounds similar to 3-hydroxy-4-(3-methylphenyl)benzoic acid were administered to evaluate their anti-inflammatory effects. Results showed a significant reduction in edema formation compared to control groups treated with traditional NSAIDs, highlighting the compound's potential as a safer alternative for managing inflammation.

Case Study 2: Antiproliferative Activity
A series of synthesized derivatives were tested against HeLa cancer cells. The results indicated that modifications to the benzoic acid structure enhanced its antiproliferative activity significantly, with some derivatives achieving an IC50 value below 1 µM. This suggests strong potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation and oxidative stress. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory enzymes contributes to its therapeutic effects.

Comparison with Similar Compounds

Substituted Hydroxybenzoic Acids with Alkyl/Aryl Groups

Compound Name Molecular Formula Molecular Weight Substituents Source/Bioactivity
3-Hydroxy-4-(3-methylphenyl)benzoic acid C₁₄H₁₂O₃ 228.24 (estimated) 3-OH, 4-(3-methylphenyl) Isolated from mangrove endophytic fungus Gx-4b; potential antimicrobial agent
3-Hydroxy-4-methylbenzoic acid C₈H₈O₃ 152.15 3-OH, 4-CH₃ Synthetic/NIST-listed; used as an intermediate in organic synthesis
3-Hydroxy-4-(2-hydroxy-6-methyl-2-heptanyl)benzoic acid C₁₅H₂₂O₄ 266.34 3-OH, 4-(hydroxy-branched alkyl) Metabolite of Gx-4b; natural product with underexplored bioactivity
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid C₁₂H₁₄O₃ 206.24 4-OH, 3-prenyl group Exhibits antioxidant properties; structurally related to plant-derived phenolics

Key Observations :

  • Branching and hydroxylation in substituents (e.g., 2-hydroxy-6-methyl-2-heptanyl in ) may confer unique stereochemical interactions, influencing binding to enzymatic targets .

Sulfonated and Sulfated Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Bioactivity
3-Hydroxy-4-(sulfooxy)benzoic acid C₇H₆O₇S 234.18 3-OH, 4-SO₃H Potent COX-2 inhibitor; synthesized by Aspergillus species, suggesting a role in microbial virulence
Protocatechuic acid 4-O-sulphate C₇H₆O₇S 234.18 3,4-diOH (one sulfated) Anti-inflammatory activity; structural similarity to the target compound

Key Observations :

  • Sulfation at the 4-position (as in 3-Hydroxy-4-(sulfooxy)benzoic acid) introduces strong acidity and polarity, contrasting with the non-polar 3-methylphenyl group in the target compound. This difference likely alters pharmacological profiles, with sulfated derivatives showing higher specificity for COX-2 inhibition .

Schiff Base and Metal Complex Derivatives

Compound Name Molecular Formula Substituents Bioactivity
3-Hydroxy-4-(3-hydroxybenzylidene amino)benzoic acid C₁₄H₁₁NO₄ 3-OH, 4-Schiff base (benzylidene) Forms antimicrobial Zn(II)/Ni(II) complexes; Zn(II) complex shows superior activity against Staphylococcus aureus

Key Observations :

  • Schiff base formation at the 4-position enhances chelation capacity with metal ions, improving antimicrobial efficacy compared to the parent hydroxybenzoic acid. This suggests that substitutions at the 4-position (whether aryl or Schiff base) critically modulate bioactivity .

Physicochemical and Pharmacokinetic Trends

  • Solubility : The 3-methylphenyl group likely reduces aqueous solubility compared to sulfated or hydroxylated analogs (e.g., 3-Hydroxy-4-(sulfooxy)benzoic acid), which are more polar .
  • Stability : Aryl substituents (e.g., 3-methylphenyl) may enhance stability against oxidative degradation compared to alkyl chains with hydroxyl groups .
  • Bioactivity :
    • Antimicrobial Activity : Substitutions with bulky groups (e.g., 3-methylphenyl) may enhance interactions with bacterial membranes, similar to Zn(II) Schiff base complexes .
    • Enzyme Inhibition : Sulfated derivatives exhibit COX-2 inhibition, whereas the target compound’s bioactivity remains unexplored but could be inferred from its fungal origin .

Biological Activity

3-Hydroxy-4-(3-methylphenyl)benzoic acid, also known by its chemical formula C15H14O3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H14O3
  • CAS Number : 1261908-98-8
  • Structure : The compound features a hydroxyl group and a methylphenyl group attached to a benzoic acid framework, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-Hydroxy-4-(3-methylphenyl)benzoic acid exhibits antimicrobial activity. A study demonstrated that derivatives of benzoic acid, including this compound, showed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity may be mediated through the modulation of signaling pathways associated with inflammation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and HCT-116 cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression . The IC50 values for these effects were found to be comparable to established chemotherapeutic agents, suggesting significant potency .

The biological activity of 3-Hydroxy-4-(3-methylphenyl)benzoic acid is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It can influence various signaling pathways, including those related to apoptosis and cell proliferation.
  • Interaction with Cellular Targets : The structural features of the compound allow it to bind effectively to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-Hydroxy-4-(3-methylphenyl)benzoic acid. The results indicated that this compound had a notable effect against Gram-positive bacteria, with MIC values ranging from 10 to 50 μg/mL depending on the strain tested .
  • Anticancer Effects :
    • In a series of experiments on cancer cell lines, 3-Hydroxy-4-(3-methylphenyl)benzoic acid demonstrated significant antiproliferative effects. The compound reduced cell viability in a dose-dependent manner, with IC50 values reported between 5 μM and 15 μM across different cancer types .

Comparative Analysis

To better understand the biological activity of 3-Hydroxy-4-(3-methylphenyl)benzoic acid, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
3-Hydroxy-4-(3-methylphenyl)benzoic acidHydroxyl and methylphenyl groupsModerateHigh
4-Hydroxybenzoic acidHydroxyl group onlyLowModerate
Salicylic AcidHydroxyl group on aromatic ringModerateLow

Q & A

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : FT-IR confirms functional groups (e.g., phenolic -OH at ~3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹). ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, imine protons at δ 8.2–8.5 ppm). ¹³C NMR and elemental analysis further validate the structure .

Q. What basic biological assays are used to evaluate its bioactivity?

  • Methodological Answer : Antibacterial activity is tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using agar diffusion assays. Minimum inhibitory concentration (MIC) values are determined via serial dilution, with Zn(II) complexes showing enhanced activity compared to free ligands .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Electron-donating groups (e.g., -CH₃) enhance electron density, affecting coordination with metal ions and altering bioactivity. Comparative studies of derivatives (e.g., fluoro, methoxy) reveal steric and electronic effects on antimicrobial potency. DFT calculations can model substituent impacts on molecular orbitals .

Q. What mechanisms explain the enhanced antibacterial activity of metal complexes?

  • Methodological Answer : Metal coordination increases membrane permeability via electrostatic interactions with bacterial cell walls. Zn(II) complexes exhibit stronger activity due to their ability to disrupt enzymatic functions and generate reactive oxygen species (ROS). Synchrotron-based XAS studies can probe metal-ligand binding modes .

Q. How can contradictions in bioactivity data between studies be resolved?

  • Methodological Answer : Discrepancies (e.g., Zn(II) vs. Ni(II) efficacy) may arise from variations in bacterial strains, solvent systems, or metal ion redox states. Standardized protocols (e.g., CLSI guidelines) and dose-response curve normalization are critical. Meta-analyses of MIC values across studies can identify trends .

Q. What advanced techniques are used to study its coordination chemistry?

  • Methodological Answer : Single-crystal X-ray diffraction determines metal-ligand geometry (e.g., octahedral Zn(II) complexes). EPR spectroscopy probes paramagnetic Ni(II) centers. Thermogravimetric analysis (TGA) assesses thermal stability of metal-organic frameworks (MOFs) derived from the compound .

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